molecular formula C12H14N4O3S B2566383 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2210051-53-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2566383
CAS RN: 2210051-53-7
M. Wt: 294.33
InChI Key: FEOFYAHVCUKCAX-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Antiproliferative Activity

A study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the compound of interest. This research demonstrated the antiproliferative activity of synthesized compounds, highlighting their potential in drug development and therapeutic applications against cancer cells. The study utilized various spectroscopic techniques for structural characterization and confirmed the structure with X-ray diffraction studies, indicating the importance of inter and intramolecular hydrogen bonds for molecule stability (Prasad et al., 2018).

Antimicrobial Activity

Another research effort synthesized and evaluated the in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives against pathogenic bacterial and fungal strains. This study identified compounds with good antimicrobial activity, suggesting a potential for further research and development into new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Research on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime delved into thermal, optical, etching, structural studies, and theoretical calculations. This work demonstrated the utility of single crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to understand the compound's molecular structure, stability, and interactions, underlining the compound's potential in material science and pharmaceutical applications (Karthik et al., 2021).

Discovery and Synthesis of SERMs

A study highlighted the discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs), incorporating structural elements similar to the queried compound. This research provided insights into the replacement of functional groups to increase estrogen antagonist potency, illustrating the compound's role in developing new therapeutic agents (Palkowitz et al., 1997).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-6-10(15-19-8)11(17)16-4-2-9(3-5-16)18-12-14-13-7-20-12/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOFYAHVCUKCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

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